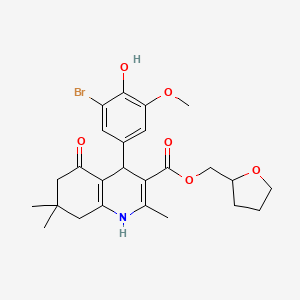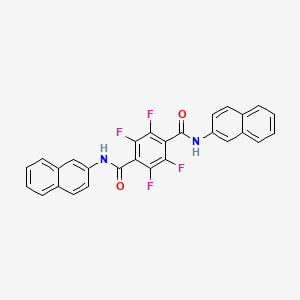
2,3,5,6-tetrafluoro-N,N'-di(naphthalen-2-yl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-N,N-di(2-naphthyl)terephthalamide: is an organic compound characterized by the presence of four fluorine atoms and two naphthyl groups attached to a terephthalamide core. This compound is known for its unique chemical properties, including high thermal stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-N,N-di(2-naphthyl)terephthalamide typically involves the reaction of 2,3,5,6-tetrafluoroterephthaloyl chloride with 2-naphthylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluoro-N,N-di(2-naphthyl)terephthalamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: 2,3,5,6-Tetrafluoro-N,N-di(2-naphthyl)terephthalamide is used as a building block in organic synthesis, particularly in the development of fluorinated polymers and materials with unique electronic properties.
Biology: In biological research, this compound is explored for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study biological processes at the molecular level.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: In the industrial sector, it is utilized in the production of high-performance materials, such as coatings and adhesives, due to its thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2,3,5,6-tetrafluoro-N,N-di(2-naphthyl)terephthalamide exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The naphthyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins or membranes, influencing biological pathways.
Comparison with Similar Compounds
2,3,5,6-Tetrafluoroterephthalaldehyde: Shares the tetrafluorinated benzene core but differs in functional groups.
2,3,5,6-Tetrafluoroterephthalonitrile: Another tetrafluorinated compound with nitrile groups instead of amide groups.
2,3,5,6-Tetrafluoroanisole: Contains a methoxy group instead of naphthyl groups.
Uniqueness: 2,3,5,6-Tetrafluoro-N,N-di(2-naphthyl)terephthalamide stands out due to its combination of fluorine atoms and naphthyl groups, providing a unique balance of stability, reactivity, and photophysical properties. This makes it particularly valuable in applications requiring high-performance materials and advanced molecular probes.
Properties
Molecular Formula |
C28H16F4N2O2 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-1-N,4-N-dinaphthalen-2-ylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H16F4N2O2/c29-23-21(27(35)33-19-11-9-15-5-1-3-7-17(15)13-19)24(30)26(32)22(25(23)31)28(36)34-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H,33,35)(H,34,36) |
InChI Key |
HRPIGOMAYWJXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C(=C(C(=C3F)F)C(=O)NC4=CC5=CC=CC=C5C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11101532.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl S-benzyl-N-(phenylcarbonyl)cysteinate](/img/structure/B11101538.png)
![1-(4-Bromophenyl)-3-[4-(4-chlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11101541.png)
![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(2-methylpropoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11101546.png)
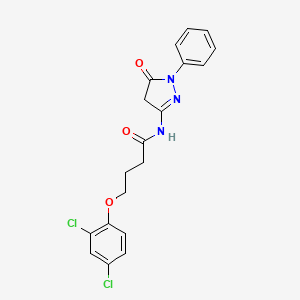
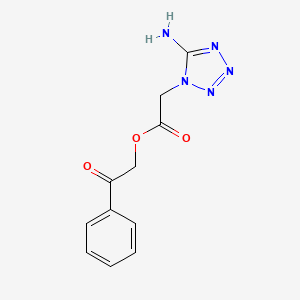
![2,4-diiodo-6-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11101566.png)
![6,7-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11101570.png)
![Methanediyldinaphthalene-1,2-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]](/img/structure/B11101582.png)
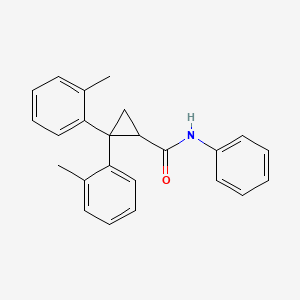
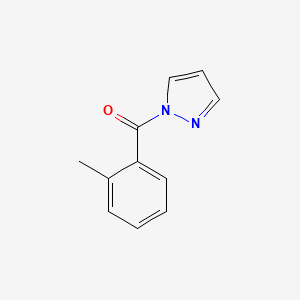
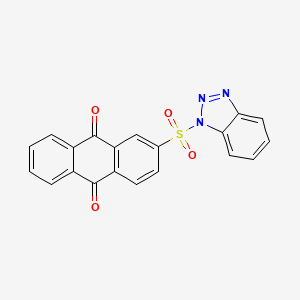
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11101606.png)
